molecular formula C22H25N7O B6468495 4-[(4-{9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}piperazin-1-yl)methyl]benzonitrile CAS No. 2640950-00-9

4-[(4-{9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}piperazin-1-yl)methyl]benzonitrile

Cat. No.: B6468495
CAS No.: 2640950-00-9
M. Wt: 403.5 g/mol
InChI Key: LKXNZSOEPBGWTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[(4-{9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}piperazin-1-yl)methyl]benzonitrile (CAS: 2640950-00-9) is a purine derivative featuring a 9H-purin-6-yl core linked to a piperazine ring via a methyl group. Key structural elements include:

  • A tetrahydrofuran (oxolan-2-yl)methyl substituent at the purine’s 9-position.
  • A benzonitrile group attached to the piperazine via a methylene bridge. Its molecular formula is C22H25N7O, with a molecular weight of 403.48 g/mol .

Properties

IUPAC Name

4-[[4-[9-(oxolan-2-ylmethyl)purin-6-yl]piperazin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N7O/c23-12-17-3-5-18(6-4-17)13-27-7-9-28(10-8-27)21-20-22(25-15-24-21)29(16-26-20)14-19-2-1-11-30-19/h3-6,15-16,19H,1-2,7-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXNZSOEPBGWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=NC3=C2N=CN=C3N4CCN(CC4)CC5=CC=C(C=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

The following table highlights structural and physicochemical differences between the target compound and key analogs:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Purity/Pharmacology References
Target Compound 6-Piperazin-1-yl-purine - 9-(Oxolan-2-yl)methyl
- Piperazine-CH2-benzonitrile
C22H25N7O 403.48 N/A
Compound 35
(8-(2-Cl-Ph)-9-(4-Cl-Ph)-purine)
6-Piperazin-1-yl-purine - 8-(2-Chlorophenyl)
- 9-(4-Chlorophenyl)
- Piperazine-CO-(3,3-dimethylbutanoyl)
C27H26Cl2N6O 523.5 HPLC >99%
Compound 37
(8-(2-Cl-Ph)-9-(4-Cl-Ph)-purine)
6-Piperazin-1-yl-purine - 8-(2-Chlorophenyl)
- 9-(4-Chlorophenyl)
- Piperazine-CO-(tetrahydro-2H-pyran-4-yl)
C27H26Cl2N6O2 537.3 HPLC >99%
Compound 51
(CB2 Receptor Agonist)
6-Piperazin-1-yl-purine - 8-(2-Chlorophenyl)
- 9-(Tetrahydro-2H-pyran-4-yl)
- Piperazine-CH3
C23H27ClN6O2 N/A CB2 agonist activity

Key Structural Differences and Implications

Substituent on Purine 9-Position :

  • The target compound’s oxolan-2-yl (tetrahydrofuran) methyl group is a five-membered oxygen-containing ring , contrasting with the six-membered tetrahydro-2H-pyran-4-yl group in Compound 37 . The smaller oxolan ring may enhance binding pocket compatibility in certain targets due to reduced steric bulk.
  • Compound 51 features a tetrahydro-2H-pyran-4-yl group directly on the purine’s 9-position, which increases lipophilicity compared to the benzonitrile-containing target compound .

Piperazine Modifications: The target compound’s piperazine is functionalized with a benzonitrile-methyl group, introducing an electron-withdrawing nitrile moiety. This contrasts with acylated piperazines in Compounds 35 and 37 (e.g., 3,3-dimethylbutanoyl or tetrahydro-2H-pyran-4-ylcarbonyl) . The nitrile group may influence hydrogen bonding or dipole interactions with biological targets.

Pharmacological and Physicochemical Properties

  • Purity and Stability : Analogs in and exhibit >95% HPLC purity, suggesting robust synthetic protocols . The target compound’s purity is unspecified but likely comparable given its commercial availability .
  • Bioactivity: Compounds 35–38 () and 51 () are designed as cannabidiol analogs or CB2 receptor agonists, implying neurological or anti-inflammatory applications . highlights NF-κB inhibition and antiproliferative effects in liver cancer cells for pyrido-oxazin analogs, but these are structurally distinct from the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.